

Application Note: Measuring Changes in Transepithelial Electrical Resistance (TEER) with AT-1002 TFA

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Compound of Interest		
Compound Name:	AT-1002 TFA	
Cat. No.:	B8081535	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transepithelial Electrical Resistance (TEER) is a widely accepted, non-invasive method used to quantitatively measure the integrity of epithelial and endothelial cell monolayers in vitro.[1][2] The resistance is a direct indicator of the barrier function provided by tight junctions (TJs), which regulate the paracellular pathway—the space between adjacent cells.[3][4] A high TEER value corresponds to a tight, well-formed barrier with low ionic conductance, whereas a low TEER value indicates a compromised or "leaky" barrier.[2][5]

AT-1002 TFA is a synthetic hexamer peptide derived from Vibrio cholerae's Zonula Occludens Toxin (Zot).[6][7] It acts as a potent and reversible modulator of tight junctions.[6][8] AT-1002 mimics the action of zonulin, an endogenous protein that regulates intestinal permeability.[9] [10] By transiently disassembling tight junction complexes, AT-1002 causes a measurable decrease in TEER.[6][11] This makes AT-1002 TFA an invaluable tool for studying the dynamics of barrier function, investigating the mechanisms of tight junction regulation, and developing transient permeability enhancers for drug delivery applications.[6]

Principle of the Assay







The TEER assay is based on Ohm's Law (V=IR) and measures the electrical resistance across a cell monolayer cultured on a semi-permeable membrane.[1] An epithelial volt-ohm meter (EVOM) applies a small, alternating current across the monolayer via a pair of electrodes—one placed in the apical (upper) chamber and one in the basolateral (lower) chamber of a Transwell® insert.[1][2] The meter measures the resulting voltage and calculates the resistance in Ohms (Ω).

Treatment of a confluent epithelial monolayer with **AT-1002 TFA** initiates a signaling cascade that leads to the temporary disassembly of tight junction proteins.[6][12] This opening of the paracellular pathway allows for increased ion flow, which is registered as a time- and dosedependent decrease in the TEER value.[13] By monitoring these changes, researchers can precisely characterize the effect of **AT-1002 TFA** on barrier integrity.

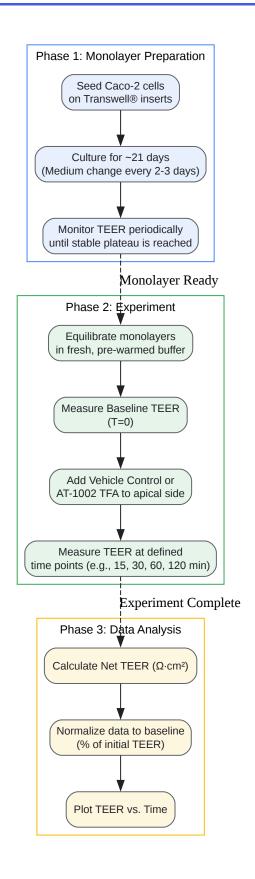
Signaling Pathway of AT-1002

AT-1002 acts on a signaling pathway that regulates the actin cytoskeleton, a key component in maintaining tight junction structure. The peptide binds to the Protease-Activated Receptor 2 (PAR2), which in turn transactivates the Epidermal Growth Factor Receptor (EGFR).[12][14] This event triggers a downstream cascade involving Protein Kinase C (PKC), leading to the phosphorylation of key tight junction proteins like Zonula Occludens-1 (ZO-1) and the reorganization of actin filaments.[4][6] This structural rearrangement results in the displacement of ZO-1 from the junctional complex, the disassembly of tight junctions, and an increase in paracellular permeability.[4][11]









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